Isostearyl stearoyl stearate Isostearyl stearoyl stearate
Brand Name: Vulcanchem
CAS No.: 93385-12-7
VCID: VC17133260
InChI: InChI=1S/C54H106O4/c1-5-7-9-11-12-13-14-15-16-19-22-25-32-37-43-49-54(56)58-52(46-40-10-8-6-2)47-41-35-30-26-27-31-36-42-48-53(55)57-50-44-38-33-28-23-20-17-18-21-24-29-34-39-45-51(3)4/h51-52H,5-50H2,1-4H3
SMILES:
Molecular Formula: C54H106O4
Molecular Weight: 819.4 g/mol

Isostearyl stearoyl stearate

CAS No.: 93385-12-7

Cat. No.: VC17133260

Molecular Formula: C54H106O4

Molecular Weight: 819.4 g/mol

* For research use only. Not for human or veterinary use.

Isostearyl stearoyl stearate - 93385-12-7

Specification

CAS No. 93385-12-7
Molecular Formula C54H106O4
Molecular Weight 819.4 g/mol
IUPAC Name 16-methylheptadecyl 12-octadecanoyloxyoctadecanoate
Standard InChI InChI=1S/C54H106O4/c1-5-7-9-11-12-13-14-15-16-19-22-25-32-37-43-49-54(56)58-52(46-40-10-8-6-2)47-41-35-30-26-27-31-36-42-48-53(55)57-50-44-38-33-28-23-20-17-18-21-24-29-34-39-45-51(3)4/h51-52H,5-50H2,1-4H3
Standard InChI Key VRAFPDRBGSLNJT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

Isostearyl stearoyl stearate is systematically named 16-methylheptadecyl 12-octadecanoyloxyoctadecanoate, reflecting its esterification between isostearyl alcohol (a branched C18 alcohol) and stearic acid (a linear C18 fatty acid) . The compound’s branched architecture arises from the isostearyl moiety, which introduces methyl groups at non-terminal carbon positions, as evidenced by its SMILES notation:
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C\text{CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C} .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.93385-12-7
Molecular FormulaC54H106O4\text{C}_{54}\text{H}_{106}\text{O}_{4}
Molecular Weight819.4 g/mol
IUPAC Name16-methylheptadecyl 12-octadecanoyloxyoctadecanoate
XLogP3-AA24.2

Discrepancies in literature include an alternate CAS number (134017-12-2) and molecular formula (C54H106O3\text{C}_{54}\text{H}_{106}\text{O}_{3}) listed in some commercial databases , likely due to misclassification of stereoisomers or reporting errors.

Synthesis and Industrial Production

Manufacturing Process

The ester is synthesized via Steglich esterification, where isostearyl alcohol reacts with stearoyl chloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This method achieves yields exceeding 85% under anhydrous conditions at 60–80°C . Key suppliers, including Hubei Xingyan New Material Technology and Wuhan Beileye Biomedical Technology, optimize the process by:

  • Using ultra-pure stearic acid (≥99.5%) to minimize byproducts

  • Employing molecular sieves to remove water and shift equilibrium toward ester formation

  • Implementing fractional distillation for post-reaction purification

Global Supply Chain

China dominates production, with seven major suppliers listed in ChemicalBook as of 2025 . The compound typically retails at $120–$150/kg in bulk quantities, though pharmaceutical-grade material commands premiums up to $220/kg due to stringent impurity controls.

Functional Properties in Cosmetic Formulations

Skin Conditioning Mechanisms

As an occlusive emollient, isostearyl stearoyl stearate reduces transepidermal water loss (TEWL) by 18–23% compared to mineral oil, forming a hydrophobic film that enhances stratum corneum hydration . Its branched structure enables deeper epidermal penetration than linear esters, improving skin elasticity parameters by 12–15% in vivo .

Rheological Modulation

The ester acts as a non-Newtonian shear-thinning agent, reducing viscosity under high shear rates during product application while maintaining stability at rest. In anhydrous systems, it increases zero-shear viscosity by 40–60 cP per 1% w/w concentration, critical for stabilizing suspensions of titanium dioxide and zinc oxide in sunscreens.

Table 2: Performance Comparison with Analogous Esters

PropertyIsostearyl Stearoyl StearateOctyldodecyl Stearoyl StearateIsostearyl Isostearate
Occlusivity (TEWL Reduction)18–23%15–20%10–14%
Viscosity Increase (cP/1%)40–6055–7520–30
Comedogenicity Rating0–1 (Non-comedogenic)1–20
Irritation PotentialMildMild to ModerateNegligible

Data synthesized from .

Research Gaps and Future Directions

While industry applications are well-established, academic studies remain sparse. Priority research areas include:

  • Long-term effects on skin microbiome: No data exist on how the ester’s occlusive properties influence microbial diversity

  • Environmental persistence: Degradation kinetics in aquatic systems remain uncharacterized

  • Stereochemical impact: Commercial products contain racemic mixtures; enantiopure forms may enhance functionality

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